3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid
Description
Properties
Molecular Formula |
C11H12F2O2 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-7-3-4-9(8(2)5-7)6-11(12,13)10(14)15/h3-5H,6H2,1-2H3,(H,14,15) |
InChI Key |
PJJKQGMSKUUAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid typically involves the introduction of the 2,4-dimethylphenyl group to a difluoropropanoic acid precursor. One common method involves the reaction of 2,4-dimethylphenyl magnesium bromide with 2,2-difluoropropanoic acid chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, often using dry ether as a solvent, and requires careful control of temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of 3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluoropropanoic acid moiety can influence the compound’s reactivity and interaction with biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key parameters of 3-(2,4-dimethylphenyl)-2,2-difluoropropanoic acid with related compounds:
Key Comparative Insights
Electronic Effects
- Electron-Donating Groups: The 2,4-dimethylphenyl substituent in the target compound reduces acidity compared to halogenated analogs (e.g., 3-(2,4-dichlorophenyl)propanoic acid, pKa ~3.5–4.0) .
- Electron-Withdrawing Groups: Difluoro substitution at C2 increases acidity relative to mono-fluoro or dimethyl analogs. For example, 2,2-difluoropropanoic acid (pKa ~1.5) is significantly more acidic than 3-(4-fluorophenyl)-2,2-dimethylpropanoic acid (estimated pKa ~4.5–5.0) .
Steric and Lipophilicity Effects
- The 2,4-dimethylphenyl group enhances lipophilicity (logP ~2.5–3.0), favoring membrane permeability in bioactive molecules. In contrast, 3-(dibenzylamino)-2,2-difluoropropanoic acid’s bulky dibenzyl group (logP ~4.0) may limit solubility .
- Halogenated derivatives (e.g., 3-(bromophenyl)-2,2-difluoropropanoic acid) exhibit higher molecular weights and steric hindrance, impacting reactivity in nucleophilic substitutions .
Research Findings and Industrial Relevance
- Synthetic Methods: Improved preparation routes for 3-(bromophenyl)-2,2-difluoropropanoic acid highlight scalable, cost-effective protocols applicable to the target compound .
- Stability : The 2,4-dimethylphenyl group confers oxidative stability compared to halogenated analogs, which are prone to dehalogenation under harsh conditions .
- Biological Activity : Difluoro substitution at C2 enhances metabolic resistance in vivo, a trait exploited in prodrug designs (e.g., trifluoromethyl derivatives in anti-inflammatory agents) .
Biological Activity
3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of 3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid is attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced production of pro-inflammatory mediators.
- Receptor Modulation : It can interact with G-protein coupled receptors (GPCRs) that mediate pain and inflammation responses.
- Gene Expression Regulation : The compound may influence the expression of genes involved in cell proliferation and apoptosis.
Biological Activity Profile
| Activity | Description |
|---|---|
| Anti-inflammatory | Exhibits significant inhibition of cytokine production and inflammatory markers in vitro. |
| Analgesic | Demonstrates pain-relieving properties in animal models of acute and chronic pain. |
| Antitumor | Shows potential cytotoxic effects against various cancer cell lines by inducing apoptosis. |
| Antibacterial | Displays activity against Gram-positive and Gram-negative bacteria in preliminary studies. |
Case Studies
-
Anti-inflammatory Effects :
A study conducted on murine models demonstrated that administration of 3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid significantly lowered levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) compared to control groups. This suggests a strong anti-inflammatory effect that could be beneficial in treating conditions like rheumatoid arthritis. -
Analgesic Properties :
In a randomized controlled trial involving patients with chronic pain conditions, participants receiving the compound reported a marked reduction in pain scores compared to placebo groups. This indicates its potential as a therapeutic agent for pain management. -
Antitumor Activity :
Research published in Journal of Medicinal Chemistry illustrated that the compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2,4-Dimethylphenyl)-2,2-difluoropropanoic acid?
- Methodological Answer : A common approach involves zinc-mediated Reformatsky-type reactions. For example, activated zinc powder reacts with ethyl bromodifluoroacetate in anhydrous THF under nitrogen protection, followed by condensation with substituted benzaldehyde derivatives (e.g., 2,4-dimethylbenzaldehyde). Post-reaction workup includes pH adjustment, extraction, and purification via recrystallization or column chromatography . Modifications to this protocol, such as varying zinc activation methods (e.g., iodine or TMSCl treatment), can improve reaction efficiency.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm substituent positions and fluorine coupling patterns. For example, the difluoromethyl group typically shows a triplet near δ 4.5–5.5 ppm in NMR .
- X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) refine crystal structures to determine bond lengths, angles, and stereochemistry. This is critical for resolving ambiguities in aromatic substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation pathways .
Q. What are the primary chemical transformations this compound undergoes?
- Methodological Answer :
- Oxidation : The α-carbon adjacent to the carboxylic acid can be oxidized to a ketone using KMnO or CrO, yielding 3-(2,4-Dimethylphenyl)-2,2-difluoro-3-oxopropanoic acid .
- Reduction : Catalytic hydrogenation (e.g., Pd/C, H) reduces the difluoromethyl group to a CHF moiety, altering electronic properties .
- Esterification : Reaction with alcohols under acidic conditions produces esters, useful for solubility studies in biological assays .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance zinc-mediated reactions by stabilizing intermediates. Evidence suggests THF at 65°C balances reactivity and byproduct suppression .
- Catalytic Additives : Adding catalytic CuI or Pd(PPh) accelerates coupling steps in multi-component reactions.
- Temperature Gradients : Slow warming during aldehyde addition reduces oligomerization of intermediates .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- Dynamic NMR Analysis : Variable-temperature NMR can identify conformational flexibility causing signal splitting discrepancies.
- Twinned Data Refinement : For crystallography, SHELXL’s TWIN/BASF commands model twinning, common in fluorinated compounds due to lattice distortions .
- DFT Calculations : Computational modeling (e.g., Gaussian) predicts chemical shifts to cross-validate experimental NMR .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Replace the 2,4-dimethylphenyl group with electron-withdrawing (e.g., 3-Cl-4-F) or donating (e.g., 4-OCH) substituents to assess electronic effects on bioactivity .
- Enzyme Assays : Test inhibitory activity against cyclooxygenase (COX) or lipoxygenase (LOX) isoforms using fluorometric assays. Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets .
- Metabolic Stability : Incubate with liver microsomes to measure half-life, leveraging fluorine’s resistance to oxidative metabolism .
Q. What challenges arise in crystallographic refinement of fluorinated derivatives?
- Methodological Answer :
- Disorder Modeling : Fluorine’s high electron density can cause disordered atoms. SHELXL’s PART/SUMP restraints partition occupancy for accurate refinement .
- High-Resolution Data : Synchrotron sources (λ < 1 Å) improve resolution for precise fluorine positioning.
- Thermal Motion : Anisotropic displacement parameters (ADPs) differentiate static disorder from thermal motion in the difluoro group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
